Acide 2-(pipéridin-4-yl)acétique

Vue d'ensemble

Description

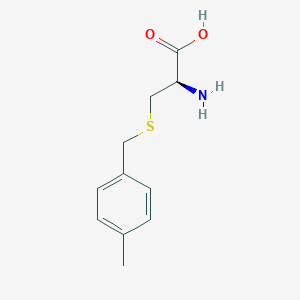

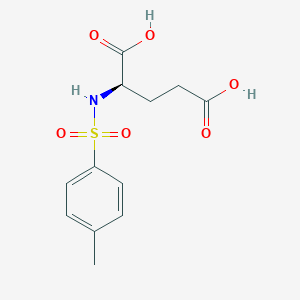

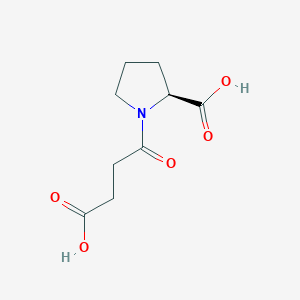

“2-(Piperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

There are several methods for the synthesis of piperidine derivatives. For example, valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . Another method involves a two-step, formal [4 + 2] approach .Chemical Reactions Analysis

Piperidine derivatives have been the subject of numerous studies due to their importance in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidin-4-yl)acetic acid” can be found in databases like PubChem . These properties include its molecular structure, chemical names, classification, and more .Applications De Recherche Scientifique

1. Dégradation ciblée des protéines via le développement des PROTAC “Acide 2-(pipéridin-4-yl)acétique” est précieux dans le développement des chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une approche thérapeutique novatrice qui cible des protéines spécifiques pour leur dégradation. Le composé sert de lien semi-flexible, connectant le ligand pour la protéine cible à une ligase ubiquitine E3, facilitant l'ubiquitination de la protéine et sa dégradation subséquente par le protéasome .

Synthèse de pipéridines enrichies énantiomériquement

En synthèse organique, “this compound” peut être utilisé pour produire des pipéridines enrichies énantiomériquement. Ces composés sont importants en chimie médicinale car ils peuvent servir de blocs de construction pour divers produits pharmaceutiques. La synthèse implique des organocatalyseurs et des cocatalyseurs pour obtenir des pipéridines protégées avec de bons rendements .

3. Recherche en sciences de la vie et équipement de laboratoire Ce composé peut également être utilisé en recherche en sciences de la vie, en particulier en biologie cellulaire, en génomique et en protéomique. Il peut faire partie des réactifs ou des matériaux utilisés dans les expériences ou comme étalon dans les méthodes analytiques .

Propriétés antioxydantes dans la découverte de médicaments

Les composés à base de pipéridine ont été reconnus pour leurs propriétés antioxydantes en raison de leur capacité à empêcher les radicaux libres. Bien que des recherches spécifiques sur “this compound” ne soient pas détaillées, sa similitude structurelle avec d'autres dérivés de la pipéridine suggère des applications antioxydantes potentielles qui pourraient être explorées dans la découverte de médicaments .

Mécanisme D'action

Target of Action

The primary target of 2-(Piperidin-4-yl)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-(Piperidin-4-yl)acetic acid acts as a potent inhibitor of sEH . By inhibiting this enzyme, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of EETs, enhancing their anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid affects the metabolic pathway of EETs . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . By inhibiting sEH, this conversion is prevented, leading to an increase in the levels of EETs. These compounds have anti-inflammatory properties and their stabilization can potentially alleviate symptoms of inflammatory diseases .

Pharmacokinetics

It is noted that many potent seh inhibitors, including similar compounds, often contain highly lipophilic substituents that limit their availability .

Result of Action

The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid leads to the stabilization of EETs . This results in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . Therefore, the compound’s action could potentially be beneficial in the treatment of pain and inflammatory diseases .

Action Environment

The action environment of 2-(Piperidin-4-yl)acetic acid can be influenced by various factorsFor instance, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound .

Orientations Futures

Piperidine derivatives, including “2-(Piperidin-4-yl)acetic acid”, continue to be an area of interest in pharmaceutical research. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, biological evaluation, and potential drug applications of piperidine derivatives .

Analyse Biochimique

Biochemical Properties

2-(Piperidin-4-yl)acetic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid can lead to the stabilization of EETs, thereby potentially providing anti-inflammatory effects .

Cellular Effects

The effects of 2-(Piperidin-4-yl)acetic acid on cells are largely tied to its inhibitory action on sEH. By inhibiting this enzyme, 2-(Piperidin-4-yl)acetic acid can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Piperidin-4-yl)acetic acid exerts its effects through binding interactions with biomolecules such as sEH . This binding inhibits the enzyme’s activity, leading to changes in the levels of its substrates and products, which can in turn influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on sEH can lead to long-term changes in cellular function .

Metabolic Pathways

Given its role as an inhibitor of sEH, it is likely that it interacts with enzymes and cofactors involved in the metabolism of EETs .

Propriétés

IUPAC Name |

2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNOTMRKVGZZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965340 | |

| Record name | (Piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51052-78-9 | |

| Record name | 4-Piperidineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2WOE5J01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)